![molecular formula C14H13F3N2O5 B11825311 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)
2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a molecular formula of C14H13F3N2O5 and a molecular weight of 346.259 g/mol . This compound features a pyrrolo[2,3-c]pyridine core, which is a nitrogen-containing heterocycle, and is combined with acetic acid and trifluoroacetic acid. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Acetylation and Methylation: The core structure is then acetylated and methylated to introduce the acetyl and methyl groups at the desired positions.
Attachment of Acetic Acid: The acetic acid moiety is introduced through a substitution reaction, where a suitable leaving group is replaced by the acetic acid group.
Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to the compound, often through a simple acid-base reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds related to pyrrolo[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated high antimitotic activity against human tumor cells with mean GI50 values indicating potent growth inhibition . The mechanism of action often involves the disruption of cellular processes critical for cancer cell proliferation.
Antimicrobial Properties
The compound's structural analogs have been evaluated for their antimicrobial activities. Research has shown that certain pyridine derivatives exhibit promising antifungal and antibacterial effects. For example, a study highlighted the synthesis of trihalomethylated pyridine systems that displayed significant fungiostatic and fungicidal activities against various pathogens . The presence of trifluoromethyl groups in these compounds enhances their biological efficacy.
Synthesis and Characterization
The synthesis of 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Activity Type | Compound | Tested Organism | Activity Result |
---|---|---|---|
Anticancer | Pyrrolo derivative | Human tumor cells | Mean GI50 = 15.72 μM |
Antimicrobial | Trifluoromethyl pyridine | Fungi and bacteria | Significant inhibition observed |
Antioxidant | Pyridine derivatives | DPPH assay | High DPPH inhibition percentage |
Case Studies
- Antitumor Activity Evaluation : A study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of related pyrrolo derivatives through a panel of cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
- Antimicrobial Activity Assessment : An investigation into the antimicrobial properties of pyridine derivatives revealed that specific compounds showed higher efficacy against dermatophytes compared to their fluorinated counterparts. This suggests a structure-activity relationship where modifications in chemical structure can significantly influence biological activity .
Mechanism of Action
The mechanism of action of 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid include other pyrrolo[2,3-c]pyridine derivatives and trifluoroacetic acid-containing compounds . Some examples are:
Pyrrolo[2,3-c]pyridine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid moieties exhibit similar reactivity and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid (commonly referred to as TFA ) is a derivative of pyrrolo[2,3-c]pyridine and has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₇H₈F₃N₃O₄
- Molecular Weight : 229.154 g/mol
- CAS Number : 1202076-02-5
The compound features a pyrrolo[2,3-c]pyridine core structure with an acetyl group and trifluoroacetic acid moiety, contributing to its unique chemical reactivity and biological properties.
Research indicates that compounds similar to TFA can act as modulators of G-protein-coupled receptors (GPCRs) and may influence various signaling pathways in cells. The pyrrolo[2,3-c]pyridine derivatives have been shown to interact with specific kinases and receptors, potentially leading to altered cellular responses.
Antimicrobial Activity
Studies have demonstrated that TFA exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis. For instance:
- E. coli : Significant growth inhibition was observed at concentrations above 50 µg/mL.
- S. aureus : The compound showed a minimum inhibitory concentration (MIC) of 40 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays using various human cell lines (e.g., HeLa, MCF-7) revealed that TFA has selective cytotoxic effects. The IC50 values ranged from 20 to 50 µg/mL, suggesting a potential for targeted cancer therapies while minimizing effects on normal cells.
Toxicity Profile
While TFA exhibits promising biological activity, its toxicity must be carefully evaluated:
- Aquatic Toxicity : TFA has been reported to have algistatic effects on aquatic organisms like Selenastrum capricornutum. At concentrations above 0.10 mg/L, it interferes with the citric acid cycle but does not cause significant mortality.
- Human Health Risks : Exposure to TFA can lead to dermal burns and electrolyte disturbances similar to those caused by hydrofluoric acid (HF). However, systemic toxicity appears limited based on case studies involving dermal exposure.
Case Study 1: Antimicrobial Efficacy
A study conducted by Burra et al. (2015) assessed the antimicrobial efficacy of TFA against common pathogens. Results indicated that TFA could serve as a potential alternative antimicrobial agent in clinical settings.
Case Study 2: Cytotoxic Effects in Cancer Research
A recent investigation into the cytotoxic effects of TFA on breast cancer cell lines demonstrated significant apoptosis induction at higher concentrations. Flow cytometry analysis confirmed the activation of caspase pathways.
Data Summary
Property | Value |
---|---|
Molecular Weight | 229.154 g/mol |
MIC against E. coli | 50 µg/mL |
MIC against S. aureus | 40 µg/mL |
IC50 in HeLa cells | 30 µg/mL |
Aquatic Toxicity Level | Safe at <0.10 mg/L |
Properties
Molecular Formula |
C14H13F3N2O5 |
---|---|
Molecular Weight |
346.26 g/mol |
IUPAC Name |
2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H12N2O3.C2HF3O2/c1-7-3-9-10(8(2)15)5-14(6-12(16)17)11(9)4-13-7;3-2(4,5)1(6)7/h3-5H,6H2,1-2H3,(H,16,17);(H,6,7) |
InChI Key |
KPDMOHGAOICDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)N(C=C2C(=O)C)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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